Tos-Gly-OSu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

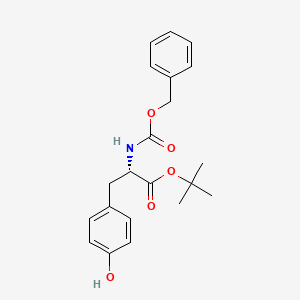

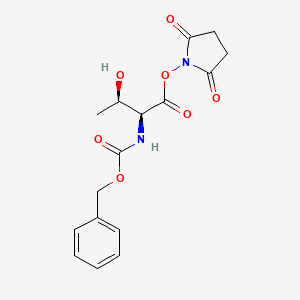

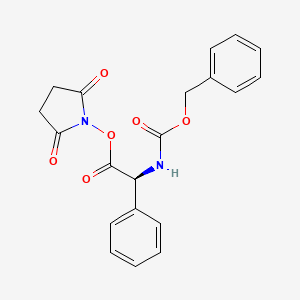

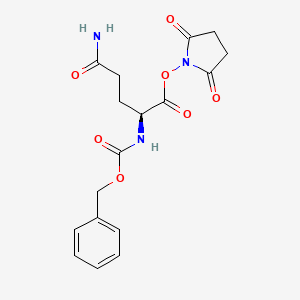

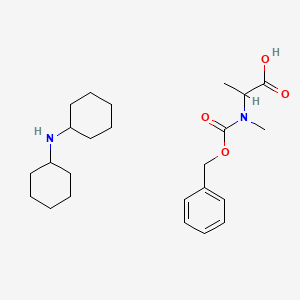

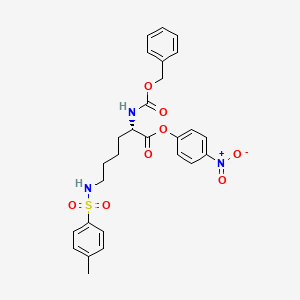

Tos-Gly-OSu is a synthetic molecule that was developed as a potential therapeutic agent for a variety of diseases. It is a small molecule composed of three components: an aromatic ring (tosyl), a glycolic acid, and a sulfonamide group (OSu). This molecule has been studied for its potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. The purpose of

Applications De Recherche Scientifique

Affinity Chromatography

Tos-Gly-OSu: is used in the development of affinity chromatography resins. These resins are crucial for the purification of therapeutic monoclonal antibodies. The process involves the conjugation of matrices with proteins, such as a mutant form of protein A, via a biocatalytic method. This method ensures high specificity and stability, which are essential for isolating immunoglobulins G .

Coagulation Diagnostics

In the field of coagulation diagnostics, Tos-Gly-OSu serves as a building block for synthetic chromogenic peptide substrates. These substrates, like Pefachrome®, are used to measure the activity of various serine proteases. They play a significant role in the kallikrein-kinin and complement systems, contributing to the understanding and monitoring of coagulation and fibrinolysis .

Peptide Synthesis

Tos-Gly-OSu: is employed in peptide synthesis, particularly in the preparation of N-protected amino acid derivatives. It facilitates the synthesis of peptides with specific sequences that are used in the study of protein structure and function .

Enzyme Activity Assays

This compound is instrumental in designing enzyme activity assays. By acting as a substrate or inhibitor, it helps in the quantitative analysis of enzyme kinetics. This is vital for understanding enzyme mechanisms and for the development of pharmaceuticals .

Protein Engineering

Researchers use Tos-Gly-OSu in protein engineering to modify proteins at the molecular level. This includes the introduction of site-specific modifications to enhance or alter protein properties, which is beneficial for creating more effective biopharmaceuticals .

Drug Development

In drug development, Tos-Gly-OSu is utilized to create linkers for drug conjugates. These linkers are used to attach therapeutic agents to targeting molecules, improving the delivery and efficacy of drugs .

Biomaterials Fabrication

The reagent is also applied in the fabrication of biomaterials. It can be used to modify the surface properties of materials to improve biocompatibility and to create scaffolds for tissue engineering .

Diagnostic Imaging

Lastly, Tos-Gly-OSu contributes to diagnostic imaging by being part of the synthesis of contrast agents. These agents enhance the visibility of structures or fluids within the body, aiding in the diagnosis of diseases .

Mécanisme D'action

Target of Action

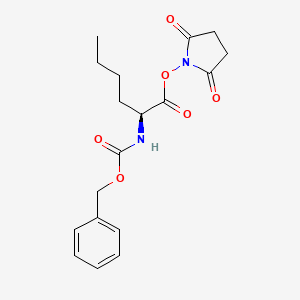

Tos-Gly-OSu is primarily used as a reagent in biochemical research . Its primary targets are proteins, specifically the amino acid residues within these proteins .

Mode of Action

Tos-Gly-OSu interacts with its targets (proteins) by reacting with the amino acid residues present in the proteins . This reaction introduces a succinimide ester structure into the protein, which can lead to the modification and regulation of the protein’s function .

Biochemical Pathways

It’s known that the compound is often used for the modification of conjugated proteins . This suggests that it may influence pathways involving these proteins.

Result of Action

The primary result of Tos-Gly-OSu’s action is the modification of proteins. By reacting with amino acid residues, it introduces a succinimide ester structure into the proteins. This can lead to changes in the proteins’ structure and function .

Action Environment

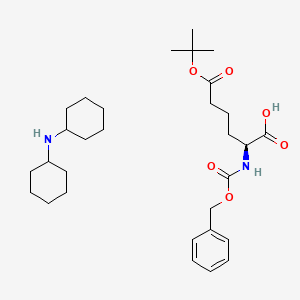

Tos-Gly-OSu is a stable compound under normal temperatures . It’s typically used in laboratory and research environments, where conditions can be carefully controlled. Factors such as temperature, pH, and the presence of other chemicals can potentially influence its action, efficacy, and stability .

Propriétés

IUPAC Name |

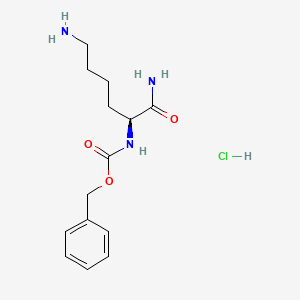

(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDCTADMSAKZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679828 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68385-26-2 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)